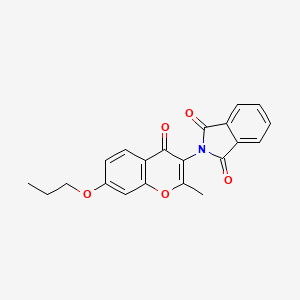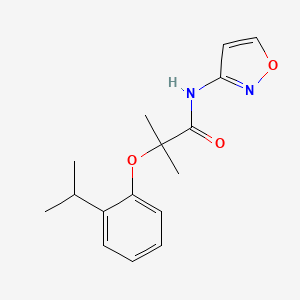
2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione, also known as KIRA6, is a small molecule inhibitor that has been widely used in scientific research. This molecule is known to target the E3 ubiquitin ligase, IAPs (inhibitor of apoptosis proteins), which play a critical role in regulating cell death and survival.
Mécanisme D'action
2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione acts as a potent and selective inhibitor of IAPs by binding to the BIR3 domain of the proteins, thereby preventing the interaction of IAPs with caspases and promoting apoptosis. This mechanism of action makes 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic activity of IAPs. Additionally, 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has also been shown to modulate immune responses, inflammation, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity towards IAPs. Additionally, 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to be effective in inducing apoptosis in cancer cells and sensitizing them to chemotherapy and radiation therapy. However, one of the limitations of using 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is its potential toxicity towards normal cells, which may limit its clinical application.
Orientations Futures
There are several future directions for the use of 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is to study the role of IAPs in regulating immune responses and inflammation in autoimmune diseases. Additionally, 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione can be used to study the role of IAPs in regulating neurodegeneration and neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and selective IAP inhibitors based on the structure of 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione may lead to the development of new cancer therapies.
Applications De Recherche Scientifique
2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study the role of IAPs in regulating cell death and survival. This molecule has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment. Additionally, 2-(2-methyl-4-oxo-7-propoxy-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been used to study the role of IAPs in regulating immune responses, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
2-(2-methyl-4-oxo-7-propoxychromen-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-3-10-26-13-8-9-16-17(11-13)27-12(2)18(19(16)23)22-20(24)14-6-4-5-7-15(14)21(22)25/h4-9,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQPZAECPXZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B4718924.png)
![4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718925.png)
![6-bromo-2-(4-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4718933.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4718936.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)
![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)

![N-cyclopentyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718988.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4719019.png)
![dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate](/img/structure/B4719032.png)